molecular formula C19H19F3N4O3 B2988035 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1170189-29-3

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2988035
CAS No.: 1170189-29-3
M. Wt: 408.381
InChI Key: LFQNTWCEVHMKLH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The morpholine group likely improves solubility, while the cyclopropyl substituent may contribute to metabolic stability.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-12-3-4-13(18(22)17(12)21)23-16(27)10-26-15(11-1-2-11)9-14(24-26)19(28)25-5-7-29-8-6-25/h3-4,9,11H,1-2,5-8,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNTWCEVHMKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=C(C(=C(C=C3)F)F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H26N4O4C_{21}H_{26}N_{4}O_{4}, with a molecular weight of approximately 398.463 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a morpholine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research on similar compounds indicates that they may exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with structural similarities have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives exhibit activity against various microbial strains.
  • Enzyme Inhibition : Some compounds demonstrate the ability to inhibit specific enzymes involved in disease processes.

Anticancer Activity

A study evaluating the anticancer potential of structurally related compounds found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics. For example:

Compound NameCell LineIC50 (µM)Activity
Compound AMCF-75.85High
Compound BA5493.0Very High
Compound CHCT1166.48Moderate

These results suggest that the target compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Enzyme Inhibition Studies

Molecular docking studies have indicated that compounds with similar structures can effectively bind to and inhibit key enzymes involved in cancer progression. For instance:

  • VEGFR-2 Inhibition : Compounds demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Antimicrobial Activity

Research has shown that related pyrazole derivatives can exhibit antimicrobial properties against several strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study synthesized several benzamide derivatives, including those structurally similar to our compound. The most potent derivative showed an IC50 value of 0.16 µM against cancer cell lines, indicating superior activity compared to traditional agents like doxorubicin .
  • Case Study on Enzyme Interaction :
    • Another investigation highlighted the binding affinity of pyrazole derivatives to the active site of specific enzymes linked to tumor growth. The study utilized molecular modeling techniques to predict interactions and confirmed significant inhibition through biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison with key examples from the evidence:

Compound Core Structure Key Substituents Molecular Weight Melting Point Notable Features
Target compound Pyrazole 5-cyclopropyl, 3-(morpholine-4-carbonyl), N-(2,3,4-trifluorophenyl)acetamide ~426.4 (calculated) Not reported High lipophilicity (trifluorophenyl), solubility (morpholine), and stability (cyclopropyl)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro-phenyl, acetamide 571.2 302–304°C Extended π-system (chromenone), dual fluorophenyl groups; potential kinase inhibition
2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide () Acetamide Piperazine, difluorobenzyl, 2-fluorophenyl ~403.4 (calculated) Not reported Piperazine enhances solubility; fluorinated groups modulate receptor affinity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl, carbaldehyde ~322.7 (calculated) Not reported Sulfur-containing substituent (thioether) may influence redox properties

Key Observations

Core Scaffold Diversity :

  • The target compound’s pyrazole core is distinct from the pyrazolo-pyrimidine () and simple acetamide () backbones. Pyrazole derivatives are often favored for their conformational rigidity and hydrogen-bonding capabilities, whereas pyrazolo-pyrimidines (e.g., ) may enhance planar stacking interactions in enzyme binding pockets .

Substituent Effects: Fluorination: The target’s 2,3,4-trifluorophenyl group increases lipophilicity compared to mono- or di-fluorinated analogs (e.g., ’s 2-fluorophenyl). This could enhance membrane permeability but may reduce solubility . Morpholine vs. Piperazine: The morpholine-4-carbonyl group in the target compound offers a balance of solubility and steric bulk, contrasting with the piperazine in , which may improve water solubility but introduce basicity . Sulfur vs. Carbonyl Linkers: The sulfanyl group in ’s pyrazole derivative could alter metabolic stability compared to the target’s morpholine-carbonyl linkage, which is less prone to oxidative degradation .

However, the absence of melting point data for the target limits direct comparisons with ’s high-melting compound (302–304°C), which may reflect crystalline stability .

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